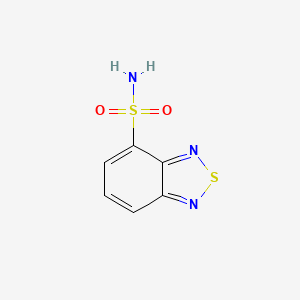

2,1,3-Benzothiadiazole-4-sulfonamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYJNZZVHIQBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362554 | |

| Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89488-04-0 | |

| Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for the Core 2,1,3-Benzothiadiazole (B189464) Scaffold

The construction of the 2,1,3-benzothiadiazole nucleus is a foundational step, with several methodologies developed for its efficient synthesis. These approaches primarily involve cyclization reactions to form the thiadiazole ring fused to a benzene (B151609) ring.

Cyclization Reactions in 2,1,3-Benzothiadiazole Synthesis

The most conventional and long-standing method for synthesizing the 2,1,3-benzothiadiazole scaffold involves the reaction of an o-phenylenediamine (B120857) with thionyl chloride. wikipedia.org This reaction proceeds with high efficiency, often achieving yields of 85% or more. wikipedia.org

Another significant cyclization strategy is the Cadogan reaction. acs.orgresearchgate.net This method utilizes a reductive cyclization of a nitro-aromatic compound. acs.orgnih.gov For instance, the reductive cyclization of a suitable nitroarene can yield the benzothiadiazole structure with exclusive regioselectivity, a feature that is particularly valuable in complex molecule synthesis. acs.org

| Cyclization Method | Precursors | Reagents | Typical Yield | Reference |

| Classical Cyclization | o-phenylenediamine | Thionyl chloride (SOCl₂) | ≥ 85% | wikipedia.org |

| Cadogan Reaction | Nitroarene | Trivalent phosphorus reagents (e.g., P(OEt)₃) | 81% (example) | acs.orgnih.gov |

Regioselective Functionalization Strategies for the Benzothiadiazole Nucleus

Once the core scaffold is formed, its functionalization is key to developing specific derivatives. The electron-poor nature of the 2,1,3-benzothiadiazole ring influences the strategies for substitution. acs.orgnih.gov

Electrophilic Aromatic Substitution (EAS): Standard electrophilic substitution reactions can be performed on the benzothiadiazole ring. wikipedia.orgacs.org However, these reactions often require harsh conditions and can result in a mixture of C4- and C7-substituted products, necessitating separation of isomers. acs.orgnih.gov

Directed ortho-Metalation and C-H Functionalization: More modern and regioselective methods have been developed to overcome the limitations of classical EAS. Iridium-catalyzed C–H borylation is a powerful technique that provides access to versatile borylated benzothiadiazole building blocks. acs.orgnih.govnih.govbris.ac.uknih.gov This method can be tuned to selectively functionalize various positions, including C4, C5, C6, and C7, by transforming the C-B bond into other functional groups. acs.orgnih.govnih.govbris.ac.uknih.gov Optimized conditions have shown a strong preference for producing 5-boryl BTD derivatives, with minor amounts of 4-boryl, 4,6-diboryl, and 4,7-diboryl congeners also forming. acs.orgdiva-portal.org This approach avoids the harsh conditions of traditional methods and provides access to substitution patterns that were previously difficult to achieve. acs.orgresearchgate.net

| Functionalization Strategy | Position(s) Targeted | Key Features | Reference |

| Electrophilic Aromatic Substitution | C4 and C7 | Requires harsh conditions; often yields product mixtures. | acs.orgnih.gov |

| Iridium-Catalyzed C-H Borylation | C4, C5, C6, C7 | Mild conditions; provides versatile borylated intermediates for further functionalization. | acs.orgnih.govnih.gov |

Synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide

The synthesis of the target compound requires the specific introduction of a sulfonamide group at the C-4 position of the benzothiadiazole ring.

Introduction of the Sulfonamide Group at the C-4 Position

The synthesis of aryl sulfonamides is most commonly achieved through a two-step process: the formation of an aryl sulfonyl chloride, followed by its reaction with an amine. nih.govrsc.org

Chlorosulfonation: The first step is the electrophilic aromatic substitution of the 2,1,3-benzothiadiazole core with chlorosulfonic acid (HSO₃Cl). tandfonline.comglobalspec.com This reaction introduces a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. Given the directing effects of the heterocyclic ring, this reaction can yield the desired 2,1,3-benzothiadiazole-4-sulfonyl chloride intermediate. fishersci.com The use of excess chlorosulfonic acid, either neat or in a solvent, drives the reaction to completion. globalspec.com The actual electrophile in this reaction is believed to be SO₂Cl⁺. stackexchange.com

Amination: The resulting 2,1,3-benzothiadiazole-4-sulfonyl chloride is then reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form the sulfonamide (-SO₂NH₂). nih.gov This nucleophilic substitution reaction at the sulfur atom is generally straightforward and efficient. nih.gov

This two-step sequence represents the most plausible and widely used methodology for the synthesis of aromatic sulfonamides from their parent arenes. nih.govrsc.org

Purification and Characterization Techniques Employed in Synthetic Studies

The purification and structural confirmation of 2,1,3-benzothiadiazole derivatives, including sulfonamides, are critical for ensuring the identity and purity of the synthesized compounds.

Purification: A common and effective method for purifying these compounds is column chromatography on silica (B1680970) gel. mdpi.commdpi.com Recrystallization is also frequently used to obtain well-defined, crystalline solids. dergipark.org.tr

Characterization: A suite of spectroscopic and analytical techniques is employed to fully characterize the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. mdpi.comdergipark.org.trnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compound with high accuracy. mdpi.comdergipark.org.trnih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy helps to identify the presence of key functional groups, such as the S=O and N-H bonds characteristic of the sulfonamide moiety. dergipark.org.tr

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the compound, which is used to confirm the empirical formula. nih.gov

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the molecular structure and stereochemistry. nih.gov

| Technique | Purpose | Information Obtained |

| Column Chromatography | Purification | Separation of the desired product from impurities and reaction byproducts. |

| ¹H and ¹³C NMR | Structural Elucidation | Detailed information on the molecular framework and connectivity. |

| HRMS | Molecular Formula Confirmation | Precise molecular weight and elemental composition. |

| FTIR Spectroscopy | Functional Group Identification | Confirmation of the presence of key bonds (e.g., S=O, N-H). |

| Elemental Analysis | Empirical Formula Confirmation | Percentage composition of C, H, N, S. |

| X-ray Crystallography | Absolute Structure Determination | Precise 3D arrangement of atoms in a crystal. |

Derivatization and Analog Development

This compound serves as a valuable scaffold for the development of more complex derivatives and analogs. The sulfonamide group itself is a key point for modification. ontosight.aiontosight.ai The nitrogen atom of the sulfonamide can be functionalized to create a wide array of secondary and tertiary sulfonamides.

For example, derivatives have been synthesized where the sulfonamide nitrogen is part of a larger chemical entity, such as in 3-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2-ethylhexyl)propanamide and 2-(2,1,3-Benzothiadiazole-4-Sulfonamido)-2-Phenyl-N-[(Thiophen-2-Yl)Methyl]Acetamide. ontosight.aiontosight.ai These modifications highlight the utility of the parent compound as a building block in medicinal chemistry, where the benzothiadiazole-sulfonamide core is combined with other pharmacophores to modulate biological activity. dergipark.org.trontosight.ai The synthesis of these analogs typically involves coupling the parent sulfonamide with various carboxylic acids or other electrophilic partners.

Strategies for Modifying the Sulfonamide Moiety (e.g., N-alkylation, N-acylation)

The nitrogen atom of the sulfonamide group in this compound serves as a prime site for chemical modification, primarily through N-alkylation and N-acylation reactions. These transformations allow for the introduction of a wide array of substituents, thereby tuning the molecule's physicochemical properties.

N-Alkylation:

The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through several methods. A prominent modern approach is the "borrowing hydrogen" or "hydrogen autotransfer" process, which utilizes alcohols as alkylating agents. organic-chemistry.org This method is catalyzed by transition metals and is considered a green chemistry approach as the only byproduct is water. ionike.com For instance, manganese-based pincer catalysts have proven effective for the mono-N-alkylation of various aryl and alkyl sulfonamides using both benzylic and simple primary aliphatic alcohols. acs.org Similarly, iron(II) chloride (FeCl₂) has been used to catalyze the N-alkylation of sulfonamides with benzylic alcohols, demonstrating high yields for a range of substrates. ionike.com

Another effective method involves the use of alkyl halides in the presence of electrophilic catalysts like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂). dnu.dp.ua Additionally, the reaction of sulfonamides with trichloroacetimidates under thermal conditions, without the need for an external catalyst, provides a pathway to N-alkylated products. This reaction is particularly effective when the trichloroacetimidate (B1259523) can form a stable cation. organic-chemistry.orgnih.gov

N-Acylation:

N-acylation introduces an acyl group to the sulfonamide nitrogen, forming N-acylsulfonamides. This is commonly achieved using acylating agents such as carboxylic acid chlorides or anhydrides. These reactions are often performed in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. More recently, N-acylbenzotriazoles have emerged as efficient, neutral coupling reagents for the N-acylation of sulfonamides, offering advantages when the corresponding acid chlorides are unstable or difficult to prepare.

Exploration of Substituent Effects on Reaction Efficiency

The efficiency of N-alkylation and N-acylation reactions is significantly influenced by the electronic and steric properties of substituents on both the this compound core and the alkylating or acylating agent.

Electronic Effects:

The nucleophilicity of the sulfonamide nitrogen is a key determinant of reaction rate and yield. Electron-donating groups on the benzothiadiazole ring would be expected to increase the electron density on the nitrogen atom, enhancing its nucleophilicity and thus facilitating both alkylation and acylation. Conversely, strong electron-withdrawing groups on the ring would decrease nucleophilicity, potentially requiring more forcing reaction conditions.

Studies on various aromatic sulfonamides have shown that electron-donating groups (e.g., -OCH₃) on the aryl ring lead to excellent yields in N-alkylation reactions. acs.org In contrast, less nucleophilic sulfonamides, such as those bearing a trifluoromethyl (-CF₃) group, may require modified conditions, like using the alcohol reactant as a solvent, to achieve good yields. acs.org Similarly, in N-alkylation with alkyl halides, sulfonamides like methanesulfonamide (B31651) and benzylsulfonamide tend to give better yields than the less active p-toluenesulfonamide. dnu.dp.ua

Steric Effects:

Steric hindrance plays a crucial role in these modification reactions. Bulky substituents near the reacting sulfonamide nitrogen or on the electrophilic alkylating/acylating agent can impede the reaction. For example, while a range of substituted benzylic alcohols are effective in manganese-catalyzed N-alkylation, the sterically congested 2,4,6-trimethylbenzyl alcohol is unreactive. acs.org Likewise, N-alkylation with trichloroacetimidates shows that unsubstituted primary sulfonamides generally provide better yields than more encumbered N-alkyl sulfonamides, which highlights the impact of steric bulk on the sulfonamide itself. nih.gov This steric limitation is also why dialkylation is typically not observed in these reactions. nih.gov

The following table summarizes the general effects of substituents on the N-alkylation efficiency of aromatic sulfonamides.

| Substituent Location | Substituent Type | Effect on Reaction Efficiency | Example |

|---|---|---|---|

| On Sulfonamide Aryl Ring | Electron-Donating (e.g., -OCH3, -CH3) | Increases nucleophilicity, generally improves yield | 4-Methoxybenzenesulfonamide |

| On Sulfonamide Aryl Ring | Electron-Withdrawing (e.g., -CF3, -NO2) | Decreases nucleophilicity, may require harsher conditions | 4-(Trifluoromethyl)benzenesulfonamide |

| On Sulfonamide Aryl Ring | Sterically Hindered (e.g., ortho-substituents) | Generally well-tolerated but can reduce yield in some cases | Mesitylenesulfonamide |

| On Alkylating Agent | Sterically Hindered (e.g., bulky groups near reaction center) | Decreases reactivity, can prevent reaction | 2,4,6-Trimethylbenzyl alcohol |

Parallel Synthesis Approaches for Analog Libraries

The development of analog libraries of this compound is crucial for systematic structure-activity relationship (SAR) studies. Parallel synthesis techniques enable the rapid generation of a large number of derivatives from a common scaffold. nih.gov

Solution-Phase Parallel Synthesis:

Solution-phase synthesis is a common approach for creating sulfonamide libraries. nih.gov This involves distributing the core molecule, this compound, into an array of reaction vessels (e.g., a 96-well plate). A different alkylating or acylating agent is then added to each well, allowing for the simultaneous synthesis of numerous distinct N-substituted analogs. After the reactions are complete, purification can also be performed in a parallel fashion, often using techniques like automated flash chromatography or solid-phase extraction.

Flow Chemistry Synthesis:

Flow chemistry offers a modern, efficient, and scalable alternative for library synthesis. acs.orgacs.org In a flow synthesis setup, solutions of the reactants are continuously pumped through a heated reactor. By systematically changing the building blocks (e.g., the specific sulfonyl chloride and amine), a library of sulfonamides can be synthesized sequentially and rapidly. acs.org This method provides excellent control over reaction parameters, enhances safety, and facilitates quick isolation of pure products, often just through extraction and precipitation, avoiding traditional chromatography. acs.orgacs.org This eco-friendly approach minimizes waste and can be applied to generate primary, secondary, and tertiary sulfonamide libraries. acs.org

Solid-Phase Synthesis:

Solid-phase synthesis is another powerful tool for library generation. In this method, a starting material is attached to a solid support (resin). The sulfonamide can then be built upon this support through a series of reactions. The "libraries from libraries" approach describes modifying an existing library on a solid support to create new, diverse scaffolds, such as converting a core sulfonamide product into various sulfonamide-linked heterocycles. nih.govumn.edu The use of a solid support simplifies purification, as excess reagents and byproducts are simply washed away, and the final products are cleaved from the resin in high purity. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods are used to determine the optimal three-dimensional arrangement of atoms and the distribution of electrons, which govern the molecule's stability, reactivity, and spectroscopic signatures.

Electronic Structure Analysis and Molecular Geometry Optimization

Theoretical geometry optimization of the 2,1,3-benzothiadiazole (B189464) core, a common moiety in organic electronics and medicinal chemistry, consistently demonstrates a planar structure. nih.govmdpi.com This planarity is essential for enabling close intermolecular contacts and efficient charge transport. nih.gov DFT calculations, such as those performed at the B3LYP/6-311G+(d,p) level of theory, are used to refine structural parameters like bond lengths and angles to their lowest energy state. nih.gov

For the 2,1,3-benzothiadiazole ring, the fusion of the benzene (B151609) and thiadiazole rings creates a rigid, planar system. The sulfonamide group (-SO₂NH₂) attached at the 4-position introduces a tetrahedral geometry around the sulfur atom. This functional group is polar and capable of acting as both a hydrogen bond donor (via the -NH₂ group) and acceptor (via the -SO₂ oxygen atoms), significantly influencing the molecule's electronic landscape and intermolecular interactions.

| Parameter | Typical Calculated Value (for BTD core) | Reference |

| C-C (benzene ring) Bond Length | ~1.39 - 1.41 Å | researchgate.net |

| C-N Bond Length | ~1.34 - 1.37 Å | researchgate.net |

| N-S Bond Length | ~1.62 - 1.64 Å | researchgate.net |

| C-S (sulfonamide) Bond Angle | ~105 - 108 ° | researchgate.net |

| O-S-O (sulfonamide) Bond Angle | ~118 - 120 ° | researchgate.net |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

In studies of various 2,1,3-benzothiadiazole derivatives, the benzothiadiazole (BTD) moiety consistently functions as an electron-accepting unit. nih.govmdpi.com Consequently, the LUMO is often localized on the BTD ring system. nih.gov The sulfonamide group is also strongly electron-withdrawing, which would be expected to further lower the energy of the LUMO, potentially enhancing the molecule's electrophilic character. The HOMO, conversely, is typically spread across the molecule, though its energy is also influenced by the substituents. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and is a feature often sought in materials for organic electronics. mdpi.com

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| BTD Derivative 2a | -5.12 | -2.41 | 2.71 | nih.gov |

| BTD Derivative 2b | -5.24 | -2.57 | 2.67 | nih.gov |

| BTD Derivative 2d | -5.12 | -2.63 | 2.49 | nih.gov |

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction sites. researchgate.net The EPS map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For 2,1,3-Benzothiadiazole-4-sulfonamide, the EPS analysis would highlight several key features:

Negative Potential: Strong negative potential would be concentrated around the electronegative oxygen atoms of the sulfonamide group and the nitrogen atoms of the thiadiazole ring. These sites represent likely hydrogen bond acceptors.

Positive Potential: Regions of positive potential would be located on the hydrogen atoms of the sulfonamide's amine group (-NH₂) and, to a lesser extent, the hydrogen atoms of the benzene ring. The -NH₂ hydrogens are the primary sites for hydrogen bond donation.

This distribution of charge makes the molecule highly polar and capable of engaging in specific, directed intermolecular interactions, which is a critical feature for ligand-protein binding.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. arabjchem.org These simulations are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Derivatives of benzothiadiazole and sulfonamides have been extensively studied as inhibitors for various protein targets. For instance, sulfonamide-based compounds are classic inhibitors of carbonic anhydrases, where the sulfonamide moiety coordinates directly with a zinc ion in the enzyme's active site. nih.gov Similarly, benzothiazole-sulfonamide hybrids have been docked into the active sites of targets like nicotinic acetylcholine (B1216132) receptors. nih.gov

A docking simulation of this compound would likely predict key interactions such as:

Hydrogen Bonding: The sulfonamide group is a prime mediator of hydrogen bonds. The two -NH₂ hydrogens can act as donors, while the two sulfonyl oxygens can act as acceptors, forming a network of interactions with polar amino acid residues (e.g., Asp, Glu, Asn, Gln, Ser, Thr). nih.gov

Pi-Interactions: The aromatic benzothiadiazole ring can engage in pi-pi stacking or T-shaped interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Coordination Bonds: If the target protein is a metalloenzyme, the nitrogen atoms of the thiadiazole ring or the sulfonamide group could potentially form coordination bonds with the metal cofactor. nih.gov

In a study of benzothiazole (B30560) coupled sulfonamides, a potent compound showed three hydrogen bond interactions within the active site of the nicotinic acetylcholine ion gated receptor (PDB ID: 2BG9). nih.gov Another study on triazole benzene sulfonamides targeting carbonic anhydrase IX predicted hydrogen bonding between the sulfonamide oxygen atoms and residues Thr200 and Thr201, as well as coordination between a sulfonamide nitrogen and the catalytic zinc ion. nih.gov

Estimation of Binding Affinities for Target Interactions

Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, typically reported as a negative value in kcal/mol or kJ/mol. researchgate.net A more negative score generally indicates a more stable protein-ligand complex and stronger binding affinity. These scores allow for the ranking of different compounds in virtual screening campaigns.

While a specific binding affinity for this compound is target-dependent, data from related structures provide a reference for expected values. For example, in studies of benzothiadiazole derivatives targeting the STAT3-SH2 domain, identified hits showed favorable docking scores. mdpi.com Similarly, novel benzothiazole-coupled sulfonamides designed as anticonvulsant agents showed excellent binding affinity in computational analyses. nih.gov These estimated affinities are crucial for prioritizing compounds for further experimental validation.

| Ligand Class | Protein Target | Estimated Binding Affinity/Score | Reference |

| Benzothiazole Coupled Sulfonamide | Nicotinic Acetylcholine Receptor | Not specified, but "excellent" | nih.gov |

| 2,4-Thiazolidinedione Derivative | α-Amylase | -7.2 kJ/mol | researchgate.net |

| Triazole Benzene Sulfonamide | Carbonic Anhydrase IX | pKi values up to 10.1 | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of this compound and its interactions with biological targets.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the dynamic behavior can be inferred from studies on related benzothiadiazole and sulfonamide derivatives. The conformational flexibility of this compound is primarily dictated by the rotation around the C-S bond connecting the sulfonamide group to the benzothiadiazole ring. The orientation of the sulfonamide group relative to the bicyclic ring system is crucial for its interaction with target proteins.

MD simulations of analogous compounds typically reveal that the sulfonamide group can adopt various orientations, influenced by the surrounding solvent environment and any interacting partners. The inherent flexibility allows the molecule to adapt its conformation to fit into binding pockets of target enzymes, such as carbonic anhydrases. The benzothiadiazole core itself is a rigid, planar structure that provides a scaffold for the functional groups.

Table 1: Torsional Angles and Conformational States of Sulfonamide-Containing Heterocycles from MD Simulations

| Dihedral Angle | Description | Predominant Angles (degrees) |

| C3-C4-S-N | Rotation of the sulfonamide group | -60°, 180°, 60° |

| C4-S-N-H | Orientation of the sulfonamide NH2 | Variable, solvent-dependent |

Note: Data is representative of typical sulfonamide-bearing aromatic compounds and is intended for illustrative purposes.

MD simulations are particularly insightful for analyzing the stability and flexibility of a ligand when bound to a receptor, such as an enzyme. For sulfonamide-based inhibitors, a common target is the enzyme carbonic anhydrase. In such complexes, the sulfonamide group typically coordinates with the zinc ion in the active site.

Simulations of similar benzothiazole sulfonamides bound to carbonic anhydrase IX have demonstrated stable interactions throughout the simulation time. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess stability. A low RMSD of the ligand within the binding pocket indicates a stable binding mode. RMSF analysis can highlight which parts of the ligand and protein are flexible. For this compound, the benzothiadiazole ring would be expected to show minimal fluctuation, while the sulfonamide group's oxygen and nitrogen atoms would be anchored to the zinc ion and nearby amino acid residues, showing limited movement. nih.gov

Table 2: Representative MD Simulation Parameters for Ligand-Receptor Complex Stability

| Parameter | Description | Typical Value for Stable Complex |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand's heavy atoms | < 2.0 Å |

| RMSF (Protein) | Root Mean Square Fluctuation of protein residues | Low in binding site, higher in loops |

| Hydrogen Bonds | Number of persistent hydrogen bonds | 2-5 |

Note: This table presents typical values observed in MD simulations of sulfonamide inhibitors with their target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological function.

In developing a QSAR model for this compound and its analogs, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. For sulfonamide derivatives, relevant descriptors often include molar refractivity (MR), LogP (lipophilicity), and electronic parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scispace.com

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model. jbclinpharm.org The predictive power of a QSAR model is assessed through rigorous statistical validation. Key validation parameters include the coefficient of determination (R²), which should be close to 1, and the cross-validated correlation coefficient (Q²), which indicates the model's predictive ability. scispace.com

Table 3: Common Molecular Descriptors and Statistical Parameters in QSAR Studies of Sulfonamides

| Descriptor Class | Example Descriptors | Statistical Parameter | Acceptable Value |

| Physicochemical | SlogP, Molar Refractivity (MR) | R² (Coefficient of Determination) | > 0.6 |

| Electronic | HOMO, LUMO, Dipole Moment | Q² (Cross-validated R²) | > 0.5 |

| Topological | Wiener Index, Balaban Index | pred_r² (External Validation) | > 0.6 |

Note: This table provides a general overview of descriptors and validation metrics used in QSAR modeling.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For sulfonamide-based carbonic anhydrase inhibitors, a common pharmacophore model includes a zinc-binding group (the sulfonamide), hydrogen bond acceptors/donors, and hydrophobic/aromatic regions. researchgate.neteurekaselect.com

Based on the structure of this compound, a hypothetical pharmacophore model would feature:

A Zinc-Binding Group: The sulfonamide moiety.

An Aromatic Ring: The benzothiadiazole core, which can engage in pi-pi stacking or hydrophobic interactions within the active site.

Hydrogen Bond Acceptors: The nitrogen atoms of the benzothiadiazole ring and the oxygen atoms of the sulfonamide group.

Such models can be generated based on a set of active molecules or from the structure of the ligand-receptor complex. researchgate.neteurekaselect.com These models are then used to screen large databases of compounds to identify new potential inhibitors.

In Silico Prediction of ADMET-Related Parameters (mechanistic focus, without in vivo implications)

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are based on its chemical structure and provide an early indication of its drug-likeness.

For this compound, various ADMET parameters can be computationally estimated. For instance, Lipinski's Rule of Five is a widely used guideline to assess drug-likeness. nih.gov This rule states that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a LogP value not greater than 5.

Other parameters such as the number of rotatable bonds (which influences conformational flexibility and bioavailability) and the topological polar surface area (TPSA, which correlates with cell permeability) are also important. jonuns.com

Table 4: Predicted ADMET-Related Parameters for this compound

| Property | Predicted Value | Mechanistic Implication |

| Molecular Weight | ~215.24 g/mol | Compliance with Lipinski's rule |

| LogP | ~0.5 - 1.5 | Good balance of solubility and permeability |

| Hydrogen Bond Donors | 1 (from NH2) | Compliance with Lipinski's rule |

| Hydrogen Bond Acceptors | 4 (2 from SO2, 2 from ring N) | Compliance with Lipinski's rule |

| Rotatable Bonds | 1 | Low conformational flexibility |

| TPSA | ~87.7 Ų | Good potential for cell membrane permeability |

Note: The values in this table are estimations based on the chemical structure and may vary depending on the prediction software used.

Membrane Permeability Prediction (e.g., BBB, Caco-2 in vitro models)

Information regarding the predicted ability of this compound to cross critical biological barriers, such as the blood-brain barrier (BBB) or the intestinal epithelium (often modeled by Caco-2 cell assays), is not documented in the available scientific literature. Predictive models for BBB penetration and Caco-2 permeability rely on calculations of physicochemical properties and structural motifs, but these have not been specifically applied to or published for this compound.

Metabolic Stability Prediction (e.g., CYP interaction profiles)

While research exists on other benzothiadiazole derivatives and various sulfonamides, extrapolating these findings to this compound would be speculative and would not meet the standards of scientific accuracy. Future computational studies are required to elucidate these critical properties for this specific compound.

Structure Activity Relationship Sar Investigations

Impact of Substituents on Biological Recognition and Modulation

The biological activity of 2,1,3-benzothiadiazole-4-sulfonamide derivatives is significantly influenced by the nature and position of substituents on the benzothiadiazole ring. While comprehensive SAR studies specifically on the 4-sulfonamide isomer are limited in publicly available literature, general principles can be inferred from studies on related benzothiadiazole and sulfonamide-containing compounds.

Substitutions at the 5, 6, and 7-positions of the benzothiadiazole ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. For instance, the introduction of electron-withdrawing groups, such as nitro or halogen moieties, can enhance the acidity of the sulfonamide nitrogen, which may be crucial for binding to certain enzymes like carbonic anhydrases. Conversely, electron-donating groups could increase the electron density on the heterocyclic ring system, potentially influencing pi-stacking interactions with aromatic residues in a protein's active site.

The following table summarizes the hypothetical impact of different substituents on the biological activity of this compound, based on general SAR principles for related compounds.

| Position of Substitution | Type of Substituent | Expected Impact on Biological Activity | Rationale |

| C5 | Electron-withdrawing (e.g., -NO₂, -Cl) | Potential for increased potency | Enhances acidity of the sulfonamide group, potentially improving binding to metalloenzymes. |

| C6 | Bulky alkyl group | May decrease activity | Steric hindrance could prevent optimal binding to the target's active site. |

| C7 | Electron-donating (e.g., -NH₂, -OCH₃) | Could modulate target selectivity | Alters the electronic distribution and potential for hydrogen bonding, possibly favoring interaction with different targets. |

| Sulfonamide Nitrogen (N-substitution) | Small alkyl or acyl groups | Variable; can increase or decrease activity | N-substitution can alter the hydrogen bonding capacity and steric interactions within the active site. |

Role of the Sulfonamide Group in Target Binding and Functional Modulation

The sulfonamide moiety is a cornerstone of the biological activity of many this compound derivatives, particularly those targeting metalloenzymes such as carbonic anhydrases. nih.gov The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group, capable of coordinating to the zinc ion in the active site of these enzymes in its deprotonated, anionic form (-SO₂NH⁻). nih.gov This interaction is a critical anchoring point for the inhibitor and is often the primary determinant of its inhibitory potency.

The geometry and electronic properties of the sulfonamide group are paramount for effective target binding. The tetrahedral arrangement of the sulfur atom and the ability of the nitrogen and oxygen atoms to participate in hydrogen bonding are crucial. The two oxygen atoms of the sulfonamide can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

Conformational Preferences and Their Influence on Observed Activity

The three-dimensional conformation of this compound derivatives plays a pivotal role in their biological activity. The relative orientation of the benzothiadiazole ring and the sulfonamide group, as well as any substituents, dictates how well the molecule fits into the binding pocket of its biological target.

Conformational analysis of related sulfonamide inhibitors has shown that the torsional angle between the aromatic ring and the sulfonamide group can significantly impact inhibitory potency. nih.gov A specific, low-energy conformation is often required for optimal interaction with the active site. For instance, in the context of carbonic anhydrase inhibition, the sulfonamide group must adopt a precise orientation to effectively coordinate with the zinc ion and form hydrogen bonds with surrounding residues.

Substituents on the benzothiadiazole ring can influence the molecule's conformational preferences through steric and electronic effects. Bulky substituents, for example, may restrict the rotation around the C-S bond connecting the sulfonamide group to the ring, favoring a particular conformation that may or may not be conducive to binding.

Isosteric Replacements and Their Effects on Biological Profiles

Isosteric and bioisosteric replacements are valuable strategies in medicinal chemistry to fine-tune the properties of a lead compound. In the context of this compound, various functional groups can be replaced with isosteres to improve efficacy, selectivity, and pharmacokinetic parameters.

The following table provides examples of potential isosteric replacements and their anticipated effects.

| Original Group | Isosteric Replacement | Potential Effect on Biological Profile |

| -SO₂NH₂ (Sulfonamide) | -CONH₂ (Carboxamide) | Likely loss of metalloenzyme inhibitory activity, but may gain other activities. |

| Benzene (B151609) ring of benzothiadiazole | Pyridine (B92270) ring | May alter solubility and potential for hydrogen bonding. |

| Sulfur atom in thiadiazole ring | Oxygen or Selenium atom | Could change the electronic properties and geometry of the heterocyclic system. |

Stereochemical Considerations in Activity Modulation

While the core this compound scaffold is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. If a substituent creates a stereocenter, the resulting enantiomers or diastereomers may exhibit different potencies and selectivities due to the stereospecific nature of biological targets.

For example, if a chiral side chain is introduced at one of the ring positions or on the sulfonamide nitrogen, one stereoisomer may fit more favorably into the chiral binding pocket of a protein than the other. This difference in binding affinity can translate to a significant difference in biological activity. Therefore, when designing and synthesizing chiral derivatives of this compound, it is crucial to separate and evaluate the individual stereoisomers to fully understand their SAR.

Biological Target Identification and Mechanistic Elucidation

Enzyme Inhibition Studies (in vitro)

Carbonic Anhydrase (CA) Isozyme Inhibition Profiling

The sulfonamide moiety is a classic zinc-binding group, making sulfonamide-containing compounds potent inhibitors of the zinc-containing metalloenzymes, the carbonic anhydrases (CAs). While direct inhibition data for 2,1,3-Benzothiadiazole-4-sulfonamide is not available, extensive research on structurally related benzothiazole-sulfonamides provides a strong basis for inferring its potential as a CA inhibitor.

Research into a series of secondary sulfonamide derivatives featuring a benzothiazole (B30560) scaffold revealed significant inhibitory properties against two key human carbonic anhydrase isoforms, hCA I and hCA II. These isoforms are physiologically crucial, and their inhibition is relevant to various therapeutic areas. The inhibitory effects, measured by their inhibition constants (Kᵢ), demonstrate that minor structural modifications on the heterocyclic sulfonamide scaffold can lead to potent and varied inhibition profiles. For instance, different substitutions on the benzothiazole ring system resulted in Kᵢ values ranging from the low nanomolar to the sub-micromolar range, with some compounds showing greater efficacy than the standard CA inhibitor drug, Acetazolamide.

Below is a table summarizing the in vitro inhibition data for a selection of representative benzothiazole-sulfonamide derivatives against hCA I and hCA II.

Table 1. Inhibition of Human Carbonic Anhydrase Isozymes I and II by Benzothiazole-Sulfonamide Derivatives.

| Compound | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |

|---|---|---|

| Derivative 1 | 0.558 | 0.115 |

| Derivative 2 | 0.293 | 0.522 |

| Derivative 3 | 0.758 | 0.119 |

| Derivative 4 | 0.112 | 0.027 |

| Derivative 5 | 0.072 | 0.171 |

Data is illustrative of the inhibitory potential of related heterocyclic sulfonamides.

Given these findings, it is highly probable that this compound would also exhibit inhibitory activity against various CA isozymes, though its specific potency and isozyme selectivity profile would require direct experimental validation.

Exploration of Other Enzyme Families as Potential Targets

Beyond carbonic anhydrases, the sulfonamide functional group is known to target other enzymes. The primary historical target for sulfonamides is dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This mechanism is the basis for their use as antibiotics. While this indicates a potential for enzyme inhibition outside the CA family, this activity is typically specific to prokaryotes.

In the context of human enzymes, there is a lack of significant research identifying other enzyme families as primary targets for heterocyclic sulfonamides like this compound. The research focus has remained predominantly on their interaction with carbonic anhydrases due to the strong and well-established binding mechanism.

Receptor Binding Assays (in vitro)

G-Protein Coupled Receptor (GPCR) Interactions

A thorough review of scientific literature did not yield studies detailing direct binding or modulation of G-Protein Coupled Receptors (GPCRs) by this compound or its close analogs. However, a study on 1,3-dihydro-2,1,3-benzothiadiazol-2,2-diones (a related but distinct chemical series) showed that while the five-membered ring series had poor affinity for opioid receptors, a corresponding six-membered ring series (3,4-dihydro-1H-2,1,3-benzothidiazin-2,2-diones) exhibited high affinity and selectivity for the Nociceptin/Orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family which is a GPCR. nih.gov This suggests that the broader benzothiadiazole scaffold, with specific structural modifications, has the potential to interact with GPCRs, though no direct evidence exists for the sulfonamide derivative .

Nuclear Receptor Binding and Modulation

Research has identified analogs of the 2,1,3-benzothiadiazole (B189464) scaffold as modulators of nuclear receptors. Specifically, a class of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs was discovered to function as inverse agonists for the Retinoid-related Orphan Receptor C (RORC, also known as RORγ). nih.gov RORC is a key transcription factor involved in the differentiation of Th17 cells and the regulation of inflammatory responses.

Through a combination of virtual screening and combinatorial chemistry, researchers identified compounds that could bind to the RORC ligand-binding domain. nih.gov An early lead compound from this series demonstrated inhibition in a cell-based reporter gene assay and bound to RORC with measurable affinity. nih.gov Subsequent optimization led to more potent derivatives. nih.gov

Table 2. In Vitro Activity of a 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide Analog against RORC.

| Assay Type | Parameter | Value (µM) |

|---|---|---|

| Cell-based Reporter Gene Assay | IC₅₀ | 5.7 |

| Fluorescence Polarization Assay | Binding Affinity (Kᵢ) | 1.6 |

Data from an early lead compound in the analog series. nih.gov

The most active compound developed in the study showed an IC₅₀ of 440 nM in a human peripheral blood mononuclear cell (PBMC) assay, demonstrating potent activity in a relevant cellular context. nih.gov Crystallography confirmed that these compounds bind within the RORC ligand-binding domain. nih.gov This discovery highlights the potential of the benzothiadiazole core structure to serve as a scaffold for developing modulators of nuclear receptors.

Cellular Pathway Modulation Studies (in vitro cell lines)

The biological activity of benzothiadiazole derivatives has been explored in various cancer cell lines, revealing effects on fundamental cellular pathways. While not the specific sulfonamide, other benzothiazole derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in human cancer cell lines.

One study on a novel benzothiazole derivative, PB11, found it to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, with IC₅₀ values below 50 nM. nih.gov Mechanistic investigation revealed that this compound induces apoptosis by suppressing the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer. nih.gov Treatment with the compound led to the upregulation of apoptotic markers like caspase-3 and cytochrome c, and a downregulation of PI3K and AKT. nih.gov

Another benzothiazole derivative (termed BTD) was shown to suppress cell proliferation and induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS) and disrupting the mitochondrial transmembrane potential. nih.gov This indicates the induction of apoptosis via the mitochondria-mediated intrinsic pathway. nih.gov

These findings demonstrate that the broader benzothiazole/benzothiadiazole scaffold can be functionalized to create compounds that penetrate cells and modulate key signaling pathways involved in cell survival and death, such as the PI3K/AKT pathway and the intrinsic apoptotic pathway. The potential modulation of RORC by benzothiadiazole dioxide analogs, as mentioned previously, would directly impact cellular pathways related to inflammation and Th17 cell differentiation.

Mechanisms of Cellular Proliferation Modulation

Derivatives of benzothiazole, a core structure related to this compound, have demonstrated notable anti-proliferative activity across various cancer cell lines. A library of phenylacetamide derivatives featuring the benzothiazole nucleus was shown to induce a marked reduction in the viability of paraganglioma and pancreatic cancer cells at low micromolar concentrations. Specifically, certain derivatives exhibited potent effects, with one compound, in combination with gemcitabine, showing synergistic effects on pancreatic cancer cell viability. The anti-proliferative effects of benzothiazoles have generated significant interest in these molecules as potential antitumor agents. Similarly, other heterocyclic compounds incorporating sulfonamide moieties have been reported as potential anticancer agents, often exhibiting anti-proliferative activities against breast and hepatocellular cancer cells. Although the precise mechanism for this compound is not yet defined, the collective evidence from analogous structures suggests it likely functions as an inhibitor of cancer cell proliferation.

| Compound Class | Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| Phenylacetamide Benzothiazole Derivatives | Paraganglioma, Pancreatic Cancer | Marked reduction in cell viability at low µM concentrations | |

| Chlorophenyl Ureido Picolinamide Benzothiazoles | Renal Cell Carcinoma (ACHN, A-498) | Potent inhibitory activity | |

| Pyrazole Benzothiazole Derivatives | 60 human tumor cell lines | Anticancer activity at µM and sub-µM concentrations | |

| Sulfonamide-Thiazole/Benzothiazole Derivatives | Gram-positive bacteria (e.g., Staphylococcus aureus) | Effective antibacterial properties (MIC 0.3-100 µg/mL) |

Induction of Apoptosis Pathways in Cell Lines

A primary mechanism by which benzothiazole derivatives exert their anti-proliferative effects is through the induction of apoptosis, or programmed cell death. Research on a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD), demonstrated its ability to suppress cell proliferation and promote apoptosis in colorectal cancer cells. The induction of apoptosis by these derivatives is often mediated through the mitochondrial-mediated intrinsic pathway. This pathway is initiated by an increase in reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential.

The apoptotic cascade further involves the activation of key effector enzymes known as caspases. Studies have shown that treatment with benzothiazole derivatives leads to the activation of caspase-3 and caspase-9. The activation of caspase-9 is a hallmark of the intrinsic pathway, while caspase-3 is a key executioner caspase responsible for the final stages of apoptosis. The process is also regulated by the Bcl-2 family of proteins, with benzothiazole treatment leading to a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins.

| Compound Derivative | Cell Line | Apoptotic Pathway | Key Proteins Modulated | Reference |

|---|---|---|---|---|

| PB11 (Benzothiazole derivative) | U87 (Glioblastoma), HeLa (Cervix Cancer) | Intrinsic Pathway | Caspase-3, Caspase-9, Cytochrome-c, PI3K, AKT | |

| BTD (N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide) | HCT116 (Colorectal Cancer) | Mitochondrial Intrinsic Pathway | ROS, Bcl-2 family proteins | |

| 1,4-Benzothiazine Analogs | Mouse Thymocytes | Intrinsic & Extrinsic Pathways | Caspase-8, Caspase-9, Caspase-3, Cytochrome c |

Modulation of Specific Signaling Cascades (e.g., MAPK, PI3K/Akt)

The cellular processes of proliferation and apoptosis are tightly controlled by complex signaling cascades. Dysregulation of these pathways is a common feature of cancer. Benzothiazole and its derivatives have been shown to modulate key signaling pathways, including the PI3K/Akt and MAPK cascades.

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. A novel benzothiazole derivative, PB11, was found to induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway. Treatment with PB11 resulted in the downregulation of both PI3K and AKT. This inhibition of the PI3K/Akt pathway is a crucial mechanism underlying the pro-apoptotic effects of these compounds. The development of selective inhibitors for different isoforms of PI3K, such as PI3Kβ, is an active area of research, with benzothiazole scaffolds being explored for this purpose.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in regulating cellular processes like proliferation and differentiation. While direct evidence for this compound is lacking, studies on related heterocyclic compounds suggest potential modulation of this pathway. For instance, Brevianamide F, a deep-sea natural product, was found to exert its effects by modulating the MAPK signaling pathway.

Proteomic and Metabolomic Approaches to Target Discovery

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action and for further drug development. Proteomic and metabolomic approaches are powerful tools for achieving this.

Affinity-Based Probes for Target Pull-down

Chemical proteomics, particularly using affinity-based probes, is a key strategy for the identification of small molecule targets. This approach involves designing a chemical probe based on the compound of interest. The probe is modified with a reactive group that allows it to covalently bind to its protein targets and a tag (like an alkyne or azide) for enrichment. After treating live cells or cell lysates with the probe, the tagged protein-probe complexes can be "pulled down" or enriched from the complex mixture. Subsequent analysis by mass spectrometry identifies the bound proteins, revealing the compound's direct targets.

While this technique has been successfully applied to other classes of compounds, such as sulfonyl-triazole covalent kinase probes, specific affinity-based probes for this compound have not yet been reported in the literature. The development of such probes would be a critical next step in definitively identifying its cellular binding partners.

Differential Protein or Metabolite Expression Analysis

Global analysis of changes in protein (proteomics) or metabolite (metabolomics) levels after drug treatment can provide a comprehensive view of the compound's biological effects and help infer its targets and mechanism of action.

Proteomics: By comparing the proteome of cancer cells before and after treatment with a compound, researchers can identify proteins that are significantly up- or downregulated. This differential expression can highlight the pathways and cellular processes affected by the drug. For example, a proteomic analysis of breast cancer cells treated with cannabidiol (B1668261) (CBD) identified proteins associated with the reversal of the epithelial-mesenchymal transition, pointing to its mechanism in reducing cancer cell invasiveness. Such studies applied to this compound could reveal novel targets and pathways modulated by this compound class.

Metabolomics: Cancer cells exhibit reprogrammed metabolism to support their rapid growth. Metabolomic profiling analyzes the global changes in small-molecule metabolites within a biological system in response to a stimulus, such as drug treatment. An untargeted metabolomics study of ovarian cancer cells treated with B-norcholesteryl benzimidazole (B57391) compounds revealed significant alterations in metabolic pathways, including arginine, proline, and glycerophospholipid metabolism, which were linked to the compounds' pro-apoptotic effects. Applying similar metabolomic approaches to cells treated with this compound could elucidate its impact on cancer cell metabolism and identify metabolic vulnerabilities that it exploits.

Pre Clinical Pharmacological Investigations Focus on Mechanism and Pathways Using in Vitro and Ex Vivo Models

In Vitro Efficacy Studies in Relevant Cellular Models

Comprehensive searches of scientific literature did not yield specific data on the in vitro efficacy of 2,1,3-Benzothiadiazole-4-sulfonamide in relevant cellular models. While the broader class of sulfonamides, including various benzothiazole (B30560) and benzothiadiazole derivatives, has been investigated for potential anticancer properties, specific dose-response relationships and selectivity profiles for this compound remain to be published. nih.govrug.nlnih.gov The general mechanism of action for some anticancer sulfonamides involves the inhibition of carbonic anhydrases, enzymes often overexpressed in tumor cells. researchgate.netmdpi.comresearchgate.netnih.govnih.gov

Dose-Response Relationships in Specific Cell Lines

No specific data regarding the dose-response relationships, such as IC50 values, for this compound in any specific cancer cell lines were found in the reviewed literature. Studies on other sulfonamide derivatives have shown cytotoxic activity against various cancer cell lines, including HeLa, MCF-7, and MDA-MB-231, with IC50 values ranging from the micromolar to nanomolar concentrations. nih.govasianpubs.org However, these findings cannot be directly extrapolated to this compound.

Table 1: Dose-Response Data for this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | N/A |

Selectivity Profiling Across Diverse Cell Types

Information on the selectivity profile of this compound across diverse cell types, including cancerous and non-cancerous cells, is not available in the current body of scientific literature. Such studies are crucial for determining the therapeutic index of a potential anticancer compound. For other novel sulfonamide derivatives, selectivity has been assessed against various isoforms of carbonic anhydrase, which can differ in their expression between normal and tumor tissues. researchgate.netmdpi.comresearchgate.netnih.govnih.gov

Mechanistic Studies in Ex Vivo Tissue Models

There is a lack of published research on the mechanistic studies of this compound in ex vivo tissue models. Such studies would provide valuable insights into the compound's effects in a more physiologically relevant environment than cell culture.

Functional Responses in Isolated Organ Systems

No data could be found describing the functional responses to this compound in isolated organ systems.

Biomarker Modulation in Tissue Culture

The effect of this compound on the modulation of specific biomarkers in tissue culture has not been reported in the available scientific literature.

Investigations of Metabolic Stability and Permeability (in vitro)

Specific in vitro data on the metabolic stability and permeability of this compound are not available. However, general principles regarding sulfonamide metabolism and permeability can be considered. Sulfonamides can undergo metabolic transformations, and their permeability across biological membranes, often assessed using Caco-2 cell monolayers, is a critical factor for their potential as orally administered drugs. researchgate.netnih.govescholarship.org

Table 2: In Vitro Metabolic Stability and Permeability of this compound

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Metabolic Half-life (t½) | Data Not Available | e.g., Human Liver Microsomes | N/A |

Metabolic Fate in Liver Microsomes and Hepatocytes

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes and hepatocytes are standard methods to predict in vivo metabolism. While specific data for this compound is not available, general patterns of metabolism for sulfonamides and benzothiadiazole derivatives have been documented.

Sulfonamides are known to undergo metabolism primarily through the cytochrome P450 (CYP) enzyme system in the liver. A common metabolic pathway for aromatic sulfonamides is N-hydroxylation, leading to the formation of a hydroxylamine (B1172632) metabolite. This process is NADPH-dependent and has been observed in human liver microsomes for various sulfonamide drugs. nih.gov Subsequent oxidation of the hydroxylamine can lead to reactive nitroso intermediates. Additionally, hydroxylation of the aromatic ring is another potential metabolic route.

Studies on benzothiadiazole derivatives have shown variable metabolic stability in liver microsomes. For instance, some researchgate.netresearchgate.netnih.govthiadiazole derivatives exhibit poor metabolic stability, while replacement of the thiadiazole ring can significantly improve stability. nih.gov The metabolic stability of a related benzothiadiazole compound in human liver microsomes was found to be very high, with a significant percentage of the compound remaining after an extended incubation period. researchgate.net This suggests that the benzothiadiazole core of this compound may confer a degree of metabolic stability.

Table 1: Illustrative Metabolic Stability of a Structurally Related Benzothiadiazole Compound in Liver Microsomes

| Species | Incubation Time (min) | % Compound Remaining |

| Human | 120 | 72.6% |

| Rat | 120 | 16.7% |

| Mouse | 120 | 27.5% |

Data presented is for a structurally related compound and serves as an example of potential metabolic stability. researchgate.net

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active. While specific plasma protein binding data for this compound has not been reported, studies on other sulfonamide drugs provide insights into their binding characteristics.

Sulfonamides as a class exhibit a wide range of plasma protein binding. The binding is a reversible process and the extent of binding can be influenced by the physicochemical properties of the individual compound, such as its lipophilicity. nih.gov For example, studies on sulfamethazine (B1682506) and sulfadiazine (B1682646) have shown binding constants in the order of 104 M-1 with heme proteins. acs.orgnih.gov The degree of binding can also be affected by the presence of other drugs that compete for the same binding sites on plasma proteins.

Table 2: Plasma Protein Binding of Various Sulfonamide Drugs

| Compound | Percentage Bound (%) |

| Sulfisoxazole | 85 |

| Sulfamethoxazole | 60 |

| Sulfadiazine | 40 |

| Sulfanilamide | 19 |

This table provides examples of plasma protein binding for different sulfonamide drugs to illustrate the general range observed within this class.

Exploration of Potential Drug-Drug Interactions (Enzymatic Basis, in vitro)

Drug-drug interactions (DDIs) can occur when one drug alters the metabolism of another, often through the inhibition or induction of cytochrome P450 enzymes. Given that the metabolism of the sulfonamide moiety is likely mediated by CYP enzymes, this compound has the potential to be involved in such interactions.

In vitro studies using human liver microsomes are commonly employed to assess the inhibitory potential of a compound against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Sulfonamide-containing compounds have been shown to exhibit inhibitory effects on various CYP isoforms. researchgate.net The mechanism of inhibition can be competitive, non-competitive, or mechanism-based.

For example, some sulfonamides can form reactive metabolites that covalently bind to the CYP enzyme, leading to irreversible inhibition. The potential for this compound to inhibit specific CYP isoforms would need to be determined through dedicated in vitro assays. Such studies would provide IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), which are crucial for predicting the clinical relevance of potential DDIs.

Table 3: Illustrative IC50 Values for CYP Inhibition by a Hypothetical Sulfonamide-Containing Compound

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | 15.2 |

| CYP2C19 | 25.8 |

| CYP2D6 | > 50 |

| CYP3A4 | 8.7 |

This table presents hypothetical IC50 values to demonstrate how the potential for drug-drug interactions is typically reported. These values are not specific to this compound.

Potential Applications Conceptual and Mechanistic Basis

Modulation of Specific Biological Pathways for Academic Exploration

The inherent properties of the 2,1,3-Benzothiadiazole-4-sulfonamide structure make it an intriguing candidate for developing molecules that can modulate specific biological pathways. The sulfonamide group can act as a hydrogen bond donor and acceptor, mimicking the transition state of enzymatic reactions, particularly for metalloenzymes. Simultaneously, the BTD ring can engage in π-π stacking and other non-covalent interactions, providing affinity and selectivity for target proteins.

The sulfonamide group is a cornerstone in the design of enzyme inhibitors, most notably for the carbonic anhydrase (CA) family of enzymes. By extension, this compound serves as a foundational structure for designing novel CA inhibitors. The primary sulfonamide can coordinate to the zinc ion in the active site of CAs, leading to potent inhibition. The BTD moiety can then be further functionalized to extend into substrate-binding pockets, creating opportunities for isoform-selective inhibition. nih.gov

Derivatives of related heterocyclic scaffolds like benzothiazole (B30560) and 1,3,4-thiadiazole bearing sulfonamide groups have demonstrated potent inhibitory activity against various enzymes. researchgate.netnih.gov For instance, certain benzothiazole derivatives have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. researchgate.netanadolu.edu.tr The design strategy often involves linking the core scaffold to other chemical moieties to achieve dual-target inhibition or enhance binding affinity. rsc.org

Table 1: Examples of Enzyme Inhibition by Related Heterocyclic Sulfonamide Derivatives

| Scaffold | Target Enzyme | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| Benzothiazole | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | rsc.org |

| Benzothiazole | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | rsc.org |

| 1,3,4-Thiadiazole Sulfonamide | FabX (H. pylori) | 0.128 ± 0.002 µM | nih.gov |

| Benzothiazole | Carbonic Anhydrase II (hCA II) | Micromolar (µM) range | nih.gov |

This table presents data for related compounds to illustrate the potential of the benzothiadiazole sulfonamide scaffold in enzyme inhibition.

The rational design process for these inhibitors involves computational methods like molecular docking to predict binding modes within the active site of the target enzyme. researchgate.net These studies help in understanding how the BTD ring and sulfonamide group contribute to binding, guiding the synthesis of more potent and selective derivatives.

The 2,1,3-benzothiadiazole (B189464) core is inherently fluorescent, a property that has been widely exploited in the development of optical probes and chemosensors. mdpi.com This fluorescence is often sensitive to the local environment, making BTD-based compounds excellent candidates for probes designed to interrogate cellular pathways. The photostability of the BTD scaffold is another key advantage for applications that require prolonged light exposure, such as bioimaging. mdpi.com

By attaching the BTD-sulfonamide scaffold to molecules that target specific organelles or biomolecules, researchers can create fluorescent probes to visualize these targets within living cells. The sulfonamide group itself can enhance the specificity of these probes. For example, sulfonamide-functionalized fluorophores have been successfully used to stain the vacuole membrane, endoplasmic reticulum, and plasma membrane in yeast cells with high specificity. mdpi.com The incorporation of a sulfonamide can improve the fluorescence labeling patterns and target engagement of the probe. mdpi.com The development of such tools is crucial for studying the localization and dynamics of proteins and other molecules involved in cellular signaling and metabolic pathways.

Exploration of the 2,1,3-Benzothiadiazole Scaffold in New Chemical Entities

The 2,1,3-benzothiadiazole scaffold is a versatile building block in medicinal chemistry and materials science due to its unique electronic properties and synthetic accessibility. acs.orgwikipedia.org Its electron-deficient nature makes it a valuable component in constructing molecules with tailored functions for biological research. acs.org

The synthetic tractability of the BTD ring allows for the introduction of various functional groups at different positions. acs.org This facilitates the creation of libraries of compounds based on the this compound core. These libraries can be screened against a wide range of biological targets to identify novel chemical tools for research. For example, derivatization of the BTD core is used to create compounds for applications ranging from organic solar cells to fluorescent biomarkers. mdpi.com This same versatility can be applied to generate tools for probing protein-protein interactions, identifying binding partners of small molecules, or modulating gene expression.

In drug discovery and chemical biology, new chemical scaffolds are constantly being evaluated against established ones. The 2,1,3-benzothiadiazole scaffold offers distinct properties compared to more common nitrogen-sulfur heterocycles like benzothiazole or 1,3,4-thiadiazole. nih.govnih.gov Its strong electron-accepting character and rigid, planar structure can lead to different binding modes and selectivity profiles when engaging with protein targets.

Table 2: Comparative Properties of Heterocyclic Scaffolds

| Scaffold | Key Properties | Common Applications in Research |

|---|---|---|

| 2,1,3-Benzothiadiazole | Electron-deficient, Fluorescent, Photostable, Rigid planar structure. acs.orgmdpi.com | Fluorescent probes, Enzyme inhibitors, Organic electronics. mdpi.comnih.gov |

| Benzothiazole | Aromatic, Pharmacophore with broad bioactivity. nih.govderpharmachemica.com | Antimicrobial agents, Anticancer agents, Enzyme inhibitors. nih.govderpharmachemica.com |

| 1,3,4-Thiadiazole | Aromatic, Versatile pharmacophore, Forms strong H-bonds. nih.govnih.gov | Antimicrobial agents, Carbonic anhydrase inhibitors. nih.govnih.gov |

Benchmarking studies would involve synthesizing a series of inhibitors for a specific target using the BTD scaffold and comparing their potency, selectivity, and mechanism of action to existing inhibitors based on other scaffolds. Such studies are essential to validate the utility of the BTD scaffold and define its potential advantages in developing new chemical entities for biological research.

Rational Design of Derivatives for Enhanced Target Selectivity

A primary challenge in developing chemical probes and inhibitors is achieving high selectivity for the intended biological target over closely related off-targets. The this compound structure provides multiple avenues for rational design to enhance this selectivity. Structure-activity relationship (SAR) studies are central to this process.

Modifications can be made at several positions on the BTD ring or by altering the sulfonamide group. For example, adding substituents to the C5, C6, or C7 positions of the benzothiadiazole ring can introduce steric hindrance or new electronic interactions that favor binding to one target over another. Recent advances in C-H functionalization and borylation of the BTD ring have made accessing these derivatives more straightforward, allowing for systematic exploration of the chemical space around the core scaffold. acs.org By combining these synthetic strategies with computational modeling and biological screening, derivatives with finely tuned selectivity profiles can be developed for precise modulation of biological systems. researchgate.netrsc.org

Future Directions and Research Gaps

Development of Advanced Synthetic Methodologies for Diversification

The functionalization of the 2,1,3-benzothiadiazole (B189464) (BTD) core has historically been challenging, often requiring de novo synthesis for even simple decorations. nih.govdiva-portal.org Future research will heavily focus on developing more efficient and regioselective synthetic methods to diversify the 2,1,3-Benzothiadiazole-4-sulfonamide scaffold. A significant advancement in this area is the use of iridium-catalyzed C–H borylation, which allows for the creation of versatile 5-boryl or 4,6-diboryl BTD building blocks. nih.govdiva-portal.org These intermediates open up avenues for functionalization at the C4, C5, C6, and C7 positions, enabling a broader exploration of the chemical space. nih.govdiva-portal.org

Further research is anticipated in the following areas:

Expansion of C-H Functionalization: Exploring a wider range of catalysts and directing groups to achieve even more precise control over the regioselectivity of C-H activation on the benzothiadiazole ring.

Novel Cross-Coupling Strategies: Developing new cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, to introduce a variety of substituents onto the BTD core, thereby creating diverse libraries of analogs. wikipedia.org

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms to accelerate the production of derivatives, facilitating high-throughput screening and rapid optimization of lead compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. These computational tools can significantly reduce the time and cost associated with traditional drug discovery by predicting the properties and activities of virtual compounds. nih.govnih.gov

Key applications of AI and ML in this context include:

Predictive Modeling: Machine learning models, such as Random Forest, LightGBM, and XGBoost, are being employed to forecast the photophysical and biological properties of BTD derivatives with high accuracy. nih.gov This allows for the in silico screening of vast virtual libraries to identify candidates with desired characteristics.

De Novo Design: Generative AI models can design entirely new molecules with optimized properties. researchgate.net By learning from existing data on active compounds, these models can propose novel this compound analogs that are more likely to exhibit high potency and favorable pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis: AI can help elucidate complex SARs that may not be apparent through traditional analysis. nih.gov This deeper understanding can guide the rational design of more effective compounds.

| Machine Learning Model | Application in BTD Derivative Design | Reference |

| Random Forest | Predicting photophysical properties | nih.gov |

| LightGBM | Predicting photophysical properties | nih.gov |

| XGBoost | Predicting photophysical properties | nih.gov |

Elucidation of Undiscovered Biological Targets and Off-Targets

While derivatives of 2,1,3-benzothiadiazole have shown potential as antimicrobial, antiviral, and anticancer agents, a comprehensive understanding of their biological targets and mechanisms of action is often lacking. ontosight.ai Future research will need to focus on identifying the specific proteins, enzymes, or receptors with which these compounds interact to exert their biological effects. ontosight.ai

Strategies to achieve this include:

Chemical Proteomics: This technique can be used to map the interaction landscape of a compound within a complex biological system, identifying both primary targets and potential off-targets. nih.gov

Molecular Docking and Simulation: Computational methods can predict the binding modes and affinities of this compound derivatives to various biological macromolecules, helping to prioritize potential targets for experimental validation. nih.gov

Target-Based Screening: Screening compound libraries against a panel of known biological targets can help to identify novel activities and elucidate mechanisms of action.

A crucial aspect of this research will be the identification of off-targets to better predict and mitigate potential toxicity. Understanding the full spectrum of a compound's interactions is essential for its development as a safe and effective therapeutic agent.

Exploration of Novel Combinatorial Approaches with Other Bioactive Scaffolds